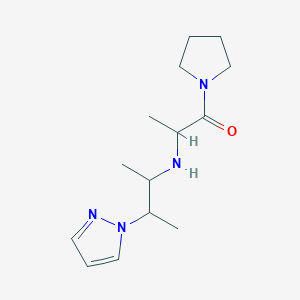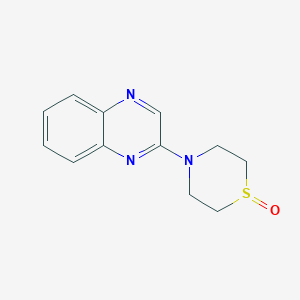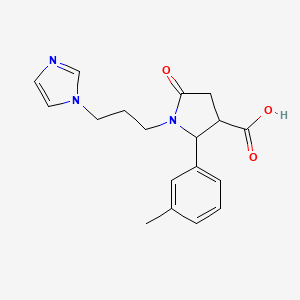
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is a chemical compound with the molecular formula C16H24N4O. It is also known as PBP or Pyrrolidinobutyrophenone. This compound is widely used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including the proteasome, chymotrypsin-like activity, and cathepsin B. PBP has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. PBP has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one in lab experiments is its ability to selectively inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the function of specific proteins and enzymes. However, one of the limitations of using PBP is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for the use of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one in scientific research. One direction is the development of new drugs based on the structure of PBP for the treatment of various diseases. Another direction is the investigation of the mechanism of action of PBP and its effects on different proteins and enzymes. Finally, the use of PBP in combination with other drugs for the treatment of cancer and other diseases is also an area of future research.
Conclusion:
In conclusion, 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is a chemical compound with various biochemical and physiological effects. It is widely used in scientific research as a chemical tool to study the function of various proteins and enzymes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one have been discussed in this paper. Further research is needed to fully understand the potential of PBP in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 3-(4-bromobutan-2-yl)pyrazole with 1-(pyrrolidin-1-yl)propan-2-one in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is widely used in scientific research as a chemical tool to study the function of various proteins and enzymes. It is also used to investigate the mechanism of action of different drugs and their effects on the human body. PBP has been found to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(3-pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-11(13(3)18-10-6-7-15-18)16-12(2)14(19)17-8-4-5-9-17/h6-7,10-13,16H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBOVMCIRGVVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=CC=N1)NC(C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)benzonitrile](/img/structure/B7573513.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide](/img/structure/B7573539.png)

![N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7573550.png)
![6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7573554.png)
![ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate](/img/structure/B7573558.png)
![1-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methoxyphenyl)methyl]piperidine](/img/structure/B7573574.png)

![4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene](/img/structure/B7573600.png)
![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)
![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)